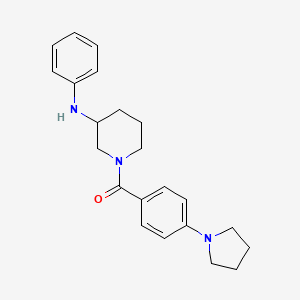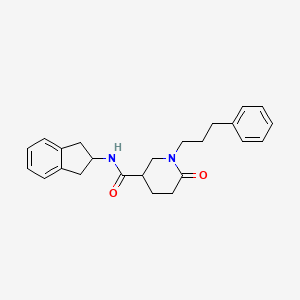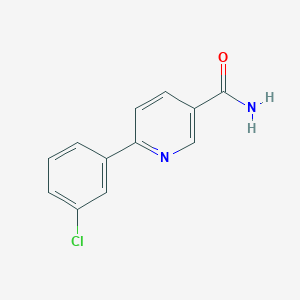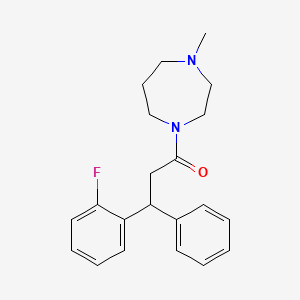
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
概要
説明
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an aniline group and a pyrrolidine ring attached to a phenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Substitution with Aniline: The aniline group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the phenyl group through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Common reagents include aniline, piperidine, and pyrrolidine derivatives, with catalysts such as palladium or platinum used to facilitate the coupling reactions.
化学反応の分析
Types of Reactions
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
(3-Anilinopiperidin-1-yl)-(4-morpholin-1-ylphenyl)methanone: Similar structure with a morpholine ring instead of a pyrrolidine ring.
(3-Anilinopiperidin-1-yl)-(4-piperidin-1-ylphenyl)methanone: Contains a piperidine ring in place of the pyrrolidine ring.
Uniqueness
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
(3-anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(18-10-12-21(13-11-18)24-14-4-5-15-24)25-16-6-9-20(17-25)23-19-7-2-1-3-8-19/h1-3,7-8,10-13,20,23H,4-6,9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLBKHSUBURBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-isoxazolidinyl)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B3804127.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B3804153.png)
![{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}[2-(methylthio)phenyl]methanone](/img/structure/B3804165.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3804171.png)


![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B3804191.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3804195.png)
![7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3804202.png)

![{2-fluoro-5-[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3804222.png)
![1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine](/img/structure/B3804233.png)
![3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B3804234.png)

